molecular formula C10H18N4O3 B8707774 Tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate

Tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate

Cat. No.: B8707774
M. Wt: 242.28 g/mol
InChI Key: KWVWELPTVBBQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18N4O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the 4-position of the piperidine ring using selective oxidation reactions.

    Azidation: The azido group is introduced at the 3-position through nucleophilic substitution reactions, often using sodium azide as the azidating agent.

    Protection of the Piperidine Nitrogen: The nitrogen atom in the piperidine ring is protected using tert-butyl groups to form the final compound

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in bioorthogonal reactions.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate involves its reactivity due to the presence of the azido and hydroxyl groups. The azido group can undergo click chemistry reactions, forming stable triazole rings, which are useful in various biochemical applications. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H18N4O3

Molecular Weight

242.28 g/mol

IUPAC Name

tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-5-4-8(15)7(6-14)12-13-11/h7-8,15H,4-6H2,1-3H3

InChI Key

KWVWELPTVBBQLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N=[N+]=[N-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium azide (0.94 g, 14.2 mmol) was added to a suspension of 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid 1,1-dimethylethyl ester (2.18 g, 10.9 mmol) and ammonium chloride (0.76 g, 14.2 mmol) in a mixture of EtOH (11 mL) and H2O (11 mL). The mixture was stirred at 150° C. for 5 minutes under microwave irradiation. Then a saturated solution of NaHCO3 was added and the mixture was extracted with DCM. The organic layer was separated, dried (Na2SO4), filtered and the solvent evaporated in vacuo. The crude product was purified by flash column chromatography (silica; AcOEt in Heptane 20/80 to 80/20). The desired fractions were collected and the solvents evaporated in vacuo to yield 4-azido-3-hydroxy-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (0.93 g, 35% yield) and 3-azido-4-hydroxy-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (0.26 g, 10% yield).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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